N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide
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Overview
Description
“N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide” is a complex organic compound. It contains a trifluoromethyl group (CF3), a methoxy group (OCH3), and an amide group (CONH2). The compound is part of a class of chemicals that are often used in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which can be resonance stabilized . The process might involve free radical bromination, nucleophilic substitution, and oxidation . A common method for introducing trifluoromethyl groups within the structures of other molecules is via an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can significantly affect the chemical behavior of the compound. The methoxy group (OCH3) is an electron-donating group, which can also influence the compound’s reactivity .Chemical Reactions Analysis
Reactions involving this compound can occur at the benzylic position, which is resonance stabilized . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of the trifluoromethyl group can also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. The trifluoromethyl group is a strong electron-withdrawing group, while the methoxy group is an electron-donating group . These groups can significantly affect the compound’s reactivity, stability, and other properties.Properties
IUPAC Name |
N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2/c1-3-11(17)16-7-8-4-5-9(18-2)6-10(8)12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMVWJZGYCSHAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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